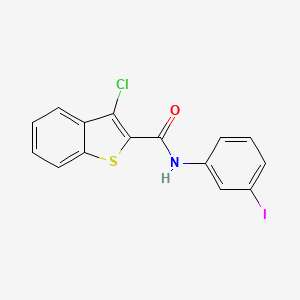

3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C13H9ClINO . The average mass of this compound is 357.574 Da and the monoisotopic mass is 356.941742 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Molecular Structure Analysis

The structures of similar compounds were established by X-ray crystallography . For instance, compound 4 crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α = 107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 .Chemical Reactions Analysis

The reactions of similar compounds involve free radical reactions. For example, NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·): NBS → S· + ·Br. It is the S· that removes the magenta hydrogen to form succinimide (SH): S· + C6H5CH2CH2H3 → SH + C6H5CH (·)CH2CH3 .Aplicaciones Científicas De Investigación

Molecular Assemblies and Porous Materials

The halogen derivatives of compounds related to 3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide have been shown to form triple helical columns through N-H...O hydrogen bonds. These columns can assemble into porous materials, particularly with iodo, bromo, and chloro derivatives, via halogen...halogen interactions, suggesting potential applications in material science for creating novel porous structures (Rajput, Chernyshev, & Biradha, 2010).

Antibacterial and Antifungal Applications

Research has demonstrated the synthesis of various 3-chloro-1-benzothiophene-2-carbonylchloride derivatives, including this compound, showing promising antibacterial and antifungal activities. These compounds have been tested against a range of microbial strains, indicating their potential as novel antibiotic or antimicrobial agents (Naganagowda & Petsom, 2011).

Antimicrobial and Antibiofilm Properties

A study on thiourea derivatives, including those related to this compound, highlighted their antimicrobial activities against bacteria capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms on the compound's phenyl substituent, especially iodine, bromide, or fluorine, significantly enhanced its antimicrobial effectiveness. This research suggests these compounds' utility in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Synthesis and Drug Development

Compounds structurally related to this compound have been utilized in the synthesis of novel chemical entities. Their reactivity with various nucleophiles has led to the creation of diverse derivatives with potential applications in drug development, particularly as antibiotics and antibacterial drugs (Ahmed, 2007).

Mecanismo De Acción

Target of Action

The targets of a compound depend on its chemical structure and properties. Compounds with similar structures might have similar targets. For example, benzothiophene derivatives are known to have various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Mode of Action

The mode of action of a compound refers to how it interacts with its target to exert its effects. This often involves binding to a specific site on the target, which can lead to a change in the target’s activity. For example, some compounds might inhibit the activity of an enzyme, while others might enhance it .

Biochemical Pathways

The affected biochemical pathways depend on the compound’s targets. For example, if the compound targets an enzyme involved in a specific biochemical pathway, it could affect the entire pathway and its downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound refer to how it is absorbed into the body, distributed to different tissues, metabolized (broken down), and excreted. These properties can greatly impact the compound’s bioavailability, or how much of the compound reaches its target .

Result of Action

The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. This could include changes at the molecular and cellular levels, such as changes in gene expression or cell function .

Action Environment

The action environment refers to the conditions under which the compound exerts its effects. This can include factors like pH, temperature, and the presence of other molecules. These factors can influence the compound’s stability, efficacy, and action .

Propiedades

IUPAC Name |

3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClINOS/c16-13-11-6-1-2-7-12(11)20-14(13)15(19)18-10-5-3-4-9(17)8-10/h1-8H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXJMUKQBDXQOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClINOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethyl]but-2-enamide](/img/structure/B2963476.png)

![N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B2963481.png)

![8-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963483.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2963495.png)